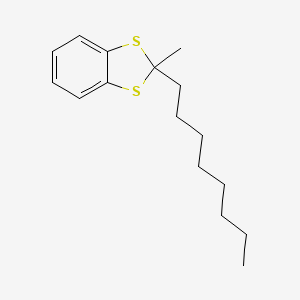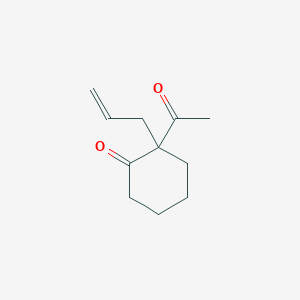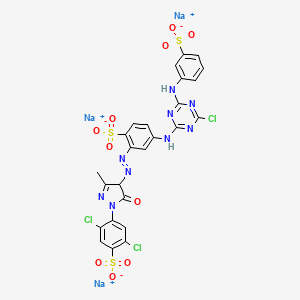
Benzene, 1,2-bis(nitromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2-bis(nitromethyl)- is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzene, where two nitromethyl groups are attached to the benzene ring at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(nitromethyl)- typically involves the nitration of benzene derivatives. One common method is the nitration of 1,2-dimethylbenzene (o-xylene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective formation of the desired nitro compound .
Industrial Production Methods: Industrial production of Benzene, 1,2-bis(nitromethyl)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration of reagents, to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,2-bis(nitromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitromethyl groups can be oxidized to form corresponding nitro acids.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) in the presence of a catalyst (e.g., iron bromide) are used for halogenation reactions.
Major Products Formed:
Oxidation: Nitro acids.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,2-bis(nitromethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,2-bis(nitromethyl)- involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity. The benzene ring provides a stable aromatic framework, allowing for electrophilic substitution reactions. These interactions can affect biological pathways and chemical processes .
Comparaison Avec Des Composés Similaires
- Benzene, 1,3-bis(nitromethyl)-
- Benzene, 1,4-bis(nitromethyl)-
- 1,4-dinitro-2,3-diphenyl-2-butene
Comparison: Benzene, 1,2-bis(nitromethyl)- is unique due to the specific positioning of the nitromethyl groups, which influences its reactivity and properties. Compared to its isomers (1,3- and 1,4-bis(nitromethyl)-benzene), the 1,2-derivative exhibits different chemical behavior in substitution and redox reactions. The presence of nitro groups in close proximity can lead to intramolecular interactions, affecting the compound’s stability and reactivity .
Propriétés
Numéro CAS |
65768-08-3 |
|---|---|
Formule moléculaire |
C8H8N2O4 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
1,2-bis(nitromethyl)benzene |
InChI |
InChI=1S/C8H8N2O4/c11-9(12)5-7-3-1-2-4-8(7)6-10(13)14/h1-4H,5-6H2 |
Clé InChI |
QCLAIJAGQWBGCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C[N+](=O)[O-])C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
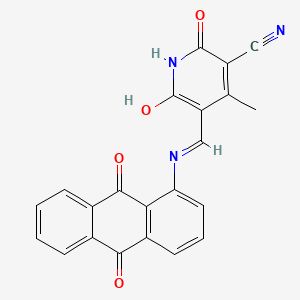
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)

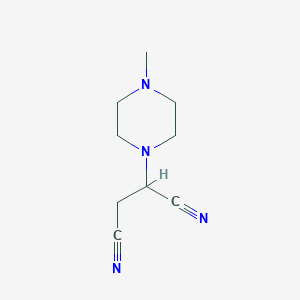
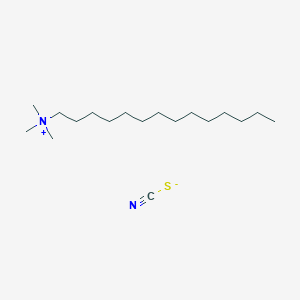
![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)

